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Compound Name: ACP-5862-d4

Cat. No.: B12418138

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ACP-5862-d4 in
pharmacokinetic (PK) studies of acalabrutinib and its major active metabolite, ACP-5862. ACP-
5862-d4, a deuterated isotopologue of ACP-5862, serves as an ideal internal standard for
bioanalytical quantification, ensuring accuracy and precision in clinical and preclinical research.

Introduction

Acalabrutinib is a potent and selective second-generation inhibitor of Bruton's tyrosine kinase
(BTK) approved for the treatment of various B-cell malignancies.[1] Following oral
administration, acalabrutinib is metabolized, primarily by CYP3A4, to its major active
metabolite, ACP-5862 (also known as M27).[2][3] ACP-5862 is pharmacologically active,
contributing to the overall efficacy of acalabrutinib.[1][2] It exhibits approximately half the
potency of the parent drug for BTK inhibition but has a similar kinase selectivity profile and a
longer terminal elimination half-life of about 7 hours. Given that the mean exposure to ACP-
5862 is about twice that of acalabrutinib, its contribution to the therapeutic effect is significant.
Therefore, accurate quantification of both acalabrutinib and ACP-5862 is crucial for
understanding the complete pharmacokinetic and pharmacodynamic profile of acalabrutinib.
ACP-5862-d4 is utilized as an internal standard in liquid chromatography-tandem mass
spectrometry (LC-MS/MS) methods to ensure reliable measurement of ACP-5862 in biological
matrices.
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Metabolic Pathway of Acalabrutinib

Acalabrutinib undergoes oxidation primarily mediated by the CYP3A enzyme to form its major
active metabolite, ACP-5862. This metabolic conversion is a key determinant of the overall
exposure to active moieties in patients.

Acalabrutinib

Oxidation

ACP-5862 (Active Metabolite)

Click to download full resolution via product page
Caption: Metabolic conversion of Acalabrutinib to ACP-5862.

Pharmacokinetic Parameters of ACP-5862

The following table summarizes key pharmacokinetic parameters for ACP-5862, the active
metabolite of acalabrutinib.
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Parameter Value Reference
Formation Km 2.78 uM

Formation Vmax 4.13 pmol/pmol CYP3A/min

Intrinsic Clearance 23.6 pL/min/mg

Time to Peak Plasma
) ~1 hour
Concentration (Tmax)

Terminal Elimination Half-life
(t1/2)

~7 hours

Bioanalytical Method for Quantification of ACP-5862

A validated, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method is the standard for the simultaneous determination of acalabrutinib and ACP-
5862 in human plasma. ACP-5862-d4 is used as an internal standard for the quantification of
ACP-5862.

Experimental Protocol: LC-MS/MS Quantification

1. Preparation of Standards and Quality Control Samples:

e Prepare primary stock solutions (1 mg/mL) of acalabrutinib, ACP-5862, acalabrutinib-d4 (IS-
1), and ACP-5862-d4 (1S-2) in dimethyl sulfoxide (DMSO).

o Prepare two separate sets of working solutions from the primary stocks for calibration curve
standards and quality control (QC) samples using a mixture of acetonitrile and water (60:40,
vIv).

o Prepare a combined working solution of the internal standards (e.g., 10,000 ng/mL each).
2. Sample Preparation (Liquid-Liquid Extraction):
e To a 100 pL aliquot of human plasma, add the internal standard mixture.

o Perform liquid-liquid extraction using tert-butyl methyl ether.
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Vortex the mixture and centrifuge to separate the organic and aqueous layers.

Transfer the organic layer to a new tube and evaporate to dryness under a stream of
nitrogen.

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
. Chromatographic Conditions:
LC System: A high-performance liquid chromatography (HPLC) system such as an LC-30AD.
Column: XBridge C18 column or equivalent.
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Flow Rate: 1 mL/min.

Gradient: A suitable gradient elution to separate the analytes from endogenous plasma
components.

. Mass Spectrometric Conditions:
Mass Spectrometer: A triple quadrupole mass spectrometer such as an API 4000+.
lonization Mode: Electrospray ionization (ESI) in positive mode.
Detection: Multiple reaction monitoring (MRM).
MRM Transitions:
o Acalabrutinib: m/z 466.1 —» 372.1
o ACP-5862 (ACBM): m/z 482.1 — 388.1
o Acalabrutinib-d4 (1S-1): m/z 470.1 - 376.1

o ACP-5862-d4 (IS-2): m/z 486.1 — 388.1
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Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., USFDA).

Parameter Typical Value Reference

Lower Limit of Quantification

1-5 ng/mL
(LLOQ)

1-1000 ng/mL (Acalabrutinib)

Linear Range
5-5000 ng/mL (ACP-5862)

Intra-assay Variability (%CV) <8.2%

Inter-assay Variability (%CV) <8.8%

Recovery 82.50% - 100.43%

Experimental Workflow for Pharmacokinetic
Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study involving the
quantification of acalabrutinib and ACP-5862.
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Caption: Workflow for a typical pharmacokinetic study.
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Conclusion

The use of the deuterated internal standard, ACP-5862-d4, is essential for the robust and
reliable quantification of the major active metabolite of acalabrutinib, ACP-5862. The detailed
protocols and data presented here provide a framework for researchers and scientists to
design and execute pharmacokinetic studies, contributing to a better understanding of the
clinical pharmacology of acalabrutinib and facilitating its development and therapeutic
monitoring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b12418138?utm_src=pdf-body
https://www.benchchem.com/product/b12418138?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298019/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298019/
https://www.researchgate.net/publication/364964862_Identification_and_characterization_of_ACP-5862_the_major_circulating_active_metabolite_of_acalabrutinib_both_are_potent_and_selective_covalent_BTK_inhibitors
https://www.researchgate.net/figure/Plasma-concentrations-of-acalabrutinib-and-ACP-5862-after-single-oral-dosing-of-100mg_fig2_332803031
https://www.benchchem.com/product/b12418138#protocol-for-acp-5862-d4-in-pharmacokinetic-studies
https://www.benchchem.com/product/b12418138#protocol-for-acp-5862-d4-in-pharmacokinetic-studies
https://www.benchchem.com/product/b12418138#protocol-for-acp-5862-d4-in-pharmacokinetic-studies
https://www.benchchem.com/product/b12418138#protocol-for-acp-5862-d4-in-pharmacokinetic-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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